molecular formula C10H14ClN3O2 B3047322 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride CAS No. 1375474-40-0

1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride

Cat. No. B3047322
CAS RN: 1375474-40-0
M. Wt: 243.69
InChI Key: BSMKLKICYMATEN-UHFFFAOYSA-N
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Description

“1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C10H14ClN3O2 . It has been identified as a selective and orally bioavailable inhibitor of Protein Kinase B (PKB), which plays a significant role in intracellular signaling pathways regulating growth and survival .


Synthesis Analysis

Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . The synthesis of piperidone derivatives involves various catalysts and results in compounds with a wide range of bioactivities .


Molecular Structure Analysis

The molecular structure of “1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride” is characterized by a pyrimidinyl group attached to a piperidine ring, which is further connected to a carboxylic acid group . The compound’s structure allows it to attain a range of conformations, enabling productive contacts to the P-loop of PKA .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 243.690 Da . Further physical and chemical properties are not explicitly mentioned in the sources.

Mechanism of Action

Target of Action

The primary target of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is often deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

This compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .

Biochemical Pathways

The inhibition of PKB affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The inhibition of PKB disrupts this pathway, affecting cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

It is noted that similar compounds with a 4-amino-4-benzylpiperidine scaffold underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . The modification of the piperidine scaffold in 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride may have improved its bioavailability .

Result of Action

The inhibition of PKB by 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride results in the modulation of biomarkers of signaling through PKB in vivo . It also strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses .

Future Directions

The compound’s role as a selective and orally bioavailable inhibitor of PKB suggests potential for future research, particularly in the context of cancer treatment . Further studies could explore its efficacy and safety in preclinical and clinical settings.

properties

IUPAC Name

1-pyrimidin-4-ylpiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2.ClH/c14-10(15)8-2-5-13(6-3-8)9-1-4-11-7-12-9;/h1,4,7-8H,2-3,5-6H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMKLKICYMATEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride

CAS RN

1375474-40-0
Record name 4-Piperidinecarboxylic acid, 1-(4-pyrimidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375474-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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